molecular formula C17H20ClNO4S B13135437 (2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid

(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid

Cat. No.: B13135437
M. Wt: 369.9 g/mol
InChI Key: ORAPWJHPBUYZNV-PYPCHCLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid is a complex organic compound that features a piperidine ring, a chlorophenyl group, and a methoxy-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions.

    Addition of the Methoxy-Oxoethyl Group: This can be done through esterification or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or methoxy groups.

    Reduction: Reduction reactions could target the carbonyl group in the methoxy-oxoethyl moiety.

    Substitution: The chlorophenyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Pharmacologically, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry

In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibition of enzymes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid: Lacks the methoxy group.

    (2Z)-2-[(4R)-1-[(1S)-1-(2-bromophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid: Contains a bromophenyl group instead of a chlorophenyl group.

Uniqueness

The presence of the methoxy group and the specific configuration of the piperidine ring in (2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H20ClNO4S

Molecular Weight

369.9 g/mol

IUPAC Name

(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid

InChI

InChI=1S/C17H20ClNO4S/c1-23-17(22)16(12-5-3-4-6-13(12)18)19-8-7-14(24-2)11(10-19)9-15(20)21/h3-6,9,14,16H,7-8,10H2,1-2H3,(H,20,21)/b11-9-/t14-,16+/m1/s1

InChI Key

ORAPWJHPBUYZNV-PYPCHCLXSA-N

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CC[C@H](/C(=C\C(=O)O)/C2)SC

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC(C(=CC(=O)O)C2)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.